Ethyl 2-(4-(trifluoromethy)phenoxy)acetoacetate
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Overview
Description
Ethyl 2-(4-(trifluoromethy)phenoxy)acetoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-(trifluoromethy)phenoxy)acetoacetate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl 2-methylpropanoate with hydrazine and trifluoroacetic acid. The reaction typically yields a high percentage of the desired product .
Industrial Production Methods
In industrial settings, the production of ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(trifluoromethy)phenoxy)acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(4-(trifluoromethy)phenoxy)acetoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of pyrazoles, 1,3-dicarbonyl compounds, and intermediates.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The ester and keto groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-2-(trifluoromethyl)butanoate: A similar compound used in the synthesis of pyrazoles and 1,3-dicarbonyl compounds.
Ethyl 4,4,4-trifluoroacetoacetate: Used as a reagent in the synthesis of enantiopure trifluoromethyl-functionalized products.
Uniqueness
Ethyl 2-(4-(trifluoromethy)phenoxy)acetoacetate is unique due to the presence of both a trifluoromethyl group and a phenoxy ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O4/c1-3-19-12(18)11(8(2)17)20-10-6-4-9(5-7-10)13(14,15)16/h4-7,11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYUCOCSYIFYCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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